molecular formula C10H7BrClNO B13560230 (8-Bromo-4-chloroquinolin-2-yl)methanol

(8-Bromo-4-chloroquinolin-2-yl)methanol

Cat. No.: B13560230
M. Wt: 272.52 g/mol
InChI Key: AIEHGWZQYLKMQA-UHFFFAOYSA-N
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Description

(8-Bromo-4-chloroquinolin-2-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-4-chloroquinolin-2-yl)methanol typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid.

    Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-4-chloroquinolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of dehalogenated quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

(8-Bromo-4-chloroquinolin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (8-Bromo-4-chloroquinolin-2-yl)methanol involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

(8-Bromo-4-chloroquinolin-2-yl)methanol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

(8-bromo-4-chloroquinolin-2-yl)methanol

InChI

InChI=1S/C10H7BrClNO/c11-8-3-1-2-7-9(12)4-6(5-14)13-10(7)8/h1-4,14H,5H2

InChI Key

AIEHGWZQYLKMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2C(=C1)Br)CO)Cl

Origin of Product

United States

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